N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an isoxazole ring, and a pyridine ring. The presence of these rings makes the compound highly versatile and useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the cyclocondensation of hydrazine with a carbonyl compound under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the Pyridine Ring: The pyridine ring is often synthesized through a condensation reaction involving an aldehyde and an amine.
Coupling Reactions: The final compound is formed through a series of coupling reactions that link the pyrazole, isoxazole, and pyridine rings together.
Industrial Production Methods
Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It binds to specific enzymes, inhibiting their activity.
Pathways Involved: It affects signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-HYDROXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-FLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The presence of the methoxy group in N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE enhances its ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C23H22ClN5O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22ClN5O3/c1-3-29-19(17(24)11-26-29)12-25-22(30)16-10-18(13-4-5-13)27-23-20(16)21(28-32-23)14-6-8-15(31-2)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,25,30) |
InChI Key |
HNDHOKWKRZLRES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5 |
Origin of Product |
United States |
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